molecular formula C19H14FN3O2S2 B2461793 4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863595-13-5

4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2461793
CAS No.: 863595-13-5
M. Wt: 399.46
InChI Key: HKVQLEQOVGZNBI-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiazolo[5,4-b]pyridine moiety, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Scientific Research Applications

4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials and as a component in chemical processes.

Biochemical Analysis

Biochemical Properties

The compound 4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been found to show potent inhibitory activity against phosphoinositide 3-kinase (PI3K) in enzymatic assays . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for this compound .

Cellular Effects

The compound’s potent PI3K inhibitory activity suggests that it could have significant effects on various types of cells and cellular processes . By inhibiting PI3K, this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PI3K, leading to its inhibition . This inhibition can result in changes in gene expression and other downstream effects .

Temporal Effects in Laboratory Settings

Given its potent PI3K inhibitory activity, it is likely that its effects could change over time, potentially influencing the stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Given its potent PI3K inhibitory activity, it is likely that its effects could vary with different dosages .

Metabolic Pathways

Given its potent PI3K inhibitory activity, it is likely that it could interact with enzymes or cofactors involved in PI3K signaling pathways .

Transport and Distribution

Given its potent PI3K inhibitory activity, it is likely that it could interact with transporters or binding proteins involved in PI3K signaling pathways .

Subcellular Localization

Given its potent PI3K inhibitory activity, it is likely that it could be localized to specific compartments or organelles involved in PI3K signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the thiazolo[5,4-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[5,4-b]pyridine ring system.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with the benzenesulfonamide group: The final step involves the coupling of the thiazolo[5,4-b]pyridine derivative with a benzenesulfonamide precursor under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
  • 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
  • 4-iodo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Uniqueness

The uniqueness of 4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S2/c1-12-15(18-22-17-6-3-11-21-19(17)26-18)4-2-5-16(12)23-27(24,25)14-9-7-13(20)8-10-14/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVQLEQOVGZNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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